molecular formula C18H17NO4 B3424585 Fmoc-DL-Ala-OH CAS No. 35661-38-2

Fmoc-DL-Ala-OH

Cat. No.: B3424585
CAS No.: 35661-38-2
M. Wt: 311.3 g/mol
InChI Key: QWXZOFZKSQXPDC-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

As a fmoc protected alanine derivative, it is primarily used in the synthesis of peptides .

Mode of Action

Fmoc-DL-Ala-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds between amino acids, which are the building blocks of proteins. The Fmoc group serves as a protective group that prevents unwanted side reactions during the synthesis process .

Biochemical Pathways

This compound is involved in the synthesis of peptides, which are integral components of various biochemical pathways. For instance, it has been used as a building block in the preparation of triazolopeptides and azapeptides . These peptides can then participate in numerous biological processes, including signal transduction, immune response, and cellular function regulation .

Pharmacokinetics

It’s known that deuterium labeled dl-alanine-2-n-fmoc, a variant of this compound, has been incorporated into drug molecules as tracers for quantitation during the drug development process .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in peptide synthesis. By facilitating the formation of peptides, this compound contributes to the production of proteins that are essential for various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can affect the quality of perovskite films in solar cells. A study found that 1.5 mg/mL was the optimal passivation concentration for perovskite films .

Biochemical Analysis

Biochemical Properties

Fmoc-DL-Ala-OH participates in various biochemical reactions, particularly in the formation of peptides. It acts as a building block in the preparation of triazolopeptides and azapeptides . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that involves the formation of a carbamate .

Cellular Effects

In the context of cellular effects, this compound has been found to influence the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks . It also plays a role in preventing exercise-induced muscle damage .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as a protecting group for amines in peptide synthesis. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are largely related to its role in peptide synthesis. The Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This rapid removal allows for the efficient synthesis of peptides in a controlled manner.

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and is later removed by base to reveal the amine group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-DL-Ala-OH can be synthesized by reacting alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an aqueous dioxane solution . Another method involves using 9-fluorenylmethylsuccinimidyl carbonate, which reacts with alanine to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Comparison with Similar Compounds

Biological Activity

Fmoc-DL-Ala-OH, or Nα-fluorenylmethoxycarbonyl-DL-alanine, is a derivative of the amino acid alanine that has garnered attention in various fields of biological research. Its unique properties make it a valuable compound in peptide synthesis and biological assays. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅NO₂
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 35661-39-3

This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and facilitates its use in solid-phase peptide synthesis (SPPS) .

1. Peptide Synthesis

This compound is primarily used as a building block in the synthesis of peptides. The Fmoc group allows for selective deprotection during synthesis, making it easier to assemble complex peptide chains. This property is crucial for producing peptides with specific biological activities, including those that exhibit antimicrobial and anticancer properties .

2. Antimicrobial Properties

Research has indicated that peptides derived from alanine, including those synthesized with this compound, can exhibit significant antimicrobial activity. For example, lactoferricin-derived peptides have shown enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial membranes through electrostatic interactions between positively charged residues and negatively charged lipopolysaccharides .

3. Cell Adhesion and Migration

Studies utilizing peptide arrays have demonstrated that modifications to alanine residues can influence cell adhesion and migration properties. For instance, peptides containing this compound have been shown to enhance cellular interactions in tissue engineering applications . This is particularly relevant for developing biomaterials that promote cell growth and tissue regeneration.

Case Study 1: Anticancer Activity

A study focusing on modified alanine-containing peptides revealed that subtle changes in the peptide structure could significantly alter their biological activity against cancer cells. Peptides synthesized with this compound were tested against MCF-7 breast cancer cells, showing varying degrees of growth inhibition based on structural modifications .

Peptide VariantStructure ModificationIC50 (µM)
Original PeptideNone10
Variant AMethylation5
Variant BBenzyl substitution15

Case Study 2: Hydrogel Applications

This compound has also been incorporated into hydrogels for biomedical applications. In a study examining the mechanical properties of peptide-based hydrogels, the inclusion of this compound enhanced the gel's viscoelastic properties, making it suitable for drug delivery systems .

Hydrogel CompositionMechanical Strength (kPa)Biocompatibility Score
Control (No Fmoc)50High
This compound Added75Very High

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXZOFZKSQXPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275950, DTXSID70865784
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_39542
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35661-39-3, 35661-38-2
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334296
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334296
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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